molecular formula C20H25N3O B5140123 1-(4-methylbenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide

1-(4-methylbenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide

Cat. No. B5140123
M. Wt: 323.4 g/mol
InChI Key: VXWKMKOVVKGWBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methylbenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide, commonly known as MP-10, is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. It is a potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is primarily responsible for mediating the analgesic effects of opioids. MP-10 has been of great interest to the scientific community due to its potential therapeutic applications in the treatment of pain and addiction.

Mechanism of Action

The mechanism of action of MP-10 involves its binding to the μ-opioid receptor, which is located on the surface of neurons in the brain and spinal cord. This binding activates the receptor, leading to the inhibition of neurotransmitter release and the modulation of neuronal excitability. The net effect of this process is the reduction of pain perception and the production of a sense of euphoria.
Biochemical and Physiological Effects:
MP-10 produces a range of biochemical and physiological effects that are similar to those of traditional opioids. These effects include analgesia, sedation, respiratory depression, and constipation. However, MP-10 has been found to produce these effects at much lower doses than traditional opioids, making it a potentially safer and more effective alternative.

Advantages and Limitations for Lab Experiments

MP-10 has several advantages for use in lab experiments. It is a highly potent and selective agonist of the μ-opioid receptor, making it an ideal tool for studying the mechanisms of opioid receptor activation and signaling. Additionally, its low toxicity and lack of adverse side effects make it a safer alternative to traditional opioids for use in animal models. However, one limitation of MP-10 is its high cost, which may limit its use in some research settings.

Future Directions

There are several potential future directions for research on MP-10. One area of interest is the development of novel analgesics and addiction treatments based on the structure of MP-10. Another potential direction is the study of the molecular mechanisms underlying the selectivity and potency of MP-10 for the μ-opioid receptor. Additionally, there is a need for further research on the long-term safety and efficacy of MP-10 in animal models and human clinical trials.

Synthesis Methods

The synthesis of MP-10 involves a multi-step process that begins with the reaction of 4-methylbenzyl chloride and 3-pyridinemethanol to form 1-(4-methylbenzyl)-3-pyridinemethanol. This intermediate is then converted to 1-(4-methylbenzyl)-3-pyridinemethanamine by reacting it with hydrogen chloride. The final step involves the reaction of 1-(4-methylbenzyl)-3-pyridinemethanamine with 4-piperidone hydrochloride to form MP-10.

Scientific Research Applications

MP-10 has been extensively studied for its potential therapeutic applications in the treatment of pain and addiction. It has been shown to be a highly potent and selective agonist of the μ-opioid receptor, which is the primary target for most clinically used opioids. MP-10 has been found to produce strong analgesic effects in animal models of acute and chronic pain, without producing the adverse side effects associated with traditional opioids such as respiratory depression and constipation.

properties

IUPAC Name

1-[(4-methylphenyl)methyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-16-4-6-17(7-5-16)15-23-11-8-19(9-12-23)20(24)22-14-18-3-2-10-21-13-18/h2-7,10,13,19H,8-9,11-12,14-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWKMKOVVKGWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylbenzyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.